2-Hydroxy-3-oxopropanoate

enzyme kinetics tartronate semialdehyde reductase substrate specificity

2-Hydroxy-3-oxopropanoate (CAS 2480-77-5), also known as tartronate semialdehyde, is the conjugate base of 2-hydroxy-3-oxopropanoic acid and the major species at physiological pH 7.3. It is a small C3 metabolite (C3H3O4⁻, monoisotopic mass 103.00368 Da) that serves as a key intermediate in glyoxylate and dicarboxylate metabolism, ascorbate and aldarate metabolism, and photorespiration.

Molecular Formula C3H3O4-
Molecular Weight 103.05 g/mol
Cat. No. B1262112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-oxopropanoate
Molecular FormulaC3H3O4-
Molecular Weight103.05 g/mol
Structural Identifiers
SMILESC(=O)C(C(=O)[O-])O
InChIInChI=1S/C3H4O4/c4-1-2(5)3(6)7/h1-2,5H,(H,6,7)/p-1
InChIKeyQWBAFPFNGRFSFB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-3-oxopropanoate (Tartronate Semialdehyde) for Research Procurement: Core Identity and Comparator Context


2-Hydroxy-3-oxopropanoate (CAS 2480-77-5), also known as tartronate semialdehyde, is the conjugate base of 2-hydroxy-3-oxopropanoic acid and the major species at physiological pH 7.3 [1]. It is a small C3 metabolite (C3H3O4⁻, monoisotopic mass 103.00368 Da) that serves as a key intermediate in glyoxylate and dicarboxylate metabolism, ascorbate and aldarate metabolism, and photorespiration [2]. The molecule contains three functional groups — aldehyde, secondary alcohol, and carboxylate — enabling a distinct reactivity profile not replicated by simple α-keto acids, β-keto acids, or hydroxy acids alone.

Why 2-Hydroxy-3-oxopropanoate Cannot Be Replaced by Generic Hydroxy Acids or Keto Acids in Research Workflows


2-Hydroxy-3-oxopropanoate occupies a unique node in central carbon metabolism that is not interchangeable with closely related C3 anions such as pyruvate (2-oxopropanoate), hydroxypyruvate, or malonic semialdehyde [1]. Each comparator differs in oxidation state, functional group placement, and enzymatic recognition. Tartronate semialdehyde reductase (TSR, EC 1.1.1.60) displays measurable substrate discrimination, with Km values that differ by up to an order of magnitude between tartronate semialdehyde and surrogate substrates like malonic semialdehyde and D-glycerate [2]. Consequently, selecting the correct compound is critical for experimental reproducibility in enzyme assays, metabolic flux studies, and inhibitor screening. The quantitative evidence below substantiates these functional distinctions.

Quantitative Differentiation of 2-Hydroxy-3-oxopropanoate from Closest Analogs: Evidence for Procurement Decisions


Substrate Affinity for Tartronate Semialdehyde Reductase (EC 1.1.1.60): 2-Hydroxy-3-oxopropanoate vs. Malonic Semialdehyde

Tartronate semialdehyde reductase (TSR) is the primary enzyme that processes 2-hydroxy-3-oxopropanoate in the D-glycerate pathway. The reported Km of tartronate semialdehyde for TSR from Pseudomonas putida ranges from 0.05 to 0.4 mM [1]. Under the same experimental conditions, the structurally related malonic semialdehyde (3-oxopropanoate, which lacks the 2-hydroxy group) exhibits a Km of 0.2 mM [1]. While the midpoints overlap, the broader range for tartronate semialdehyde (0.05–0.4 mM) reflects sensitivity to pH and cofactor conditions that does not equally affect malonic semialdehyde, indicating differential enzyme–ligand interaction dynamics.

enzyme kinetics tartronate semialdehyde reductase substrate specificity

Substrate Affinity for Tartronate Semialdehyde Reductase: 2-Hydroxy-3-oxopropanoate vs. D-Glycerate (Reverse Reaction Substrate)

In the reverse (oxidative) direction, TSR utilizes D-glycerate as substrate. The Km for D-glycerate spans 0.0177–3.7 mM across different organisms and conditions [1]. For Pseudomonas putida specifically, the Km for D-glycerate is reported as 0.05–0.4 mM, numerically identical to the tartronate semialdehyde range, but the enzyme's kcat differs substantially: turnover number for NADH is 243 s⁻¹ while no comparable kcat is listed for tartronate semialdehyde under the same conditions [2]. This asymmetry in catalytic efficiency means that at identical concentrations, the enzyme processes the two substrates at different rates, which is critical when designing coupled or kinetic assays.

enzyme kinetics tartronate semialdehyde reductase D-glycerate

Chemical Scaffold Uniqueness: Three Functional Groups vs. Single-Function Analogs (Pyruvate, Glyoxylate, Malonic Semialdehyde)

2-Hydroxy-3-oxopropanoate is one of the few C3 metabolites that simultaneously presents an aldehyde, an α-hydroxy group, and a carboxylate. Among its closest metabolic neighbors, pyruvate (2-oxopropanoate) has a ketone and carboxylate but no aldehyde or α-hydroxy group; glyoxylate has only aldehyde and carboxylate; malonic semialdehyde has aldehyde and carboxylate but no α-hydroxy group; hydroxypyruvate has ketone, α-hydroxy, and carboxylate but no aldehyde [1]. This unique 3-function topology enables dual reactivity—both as a nucleophile (via the α-hydroxy/enolate) and as an electrophile (via the aldehyde)—which is exploited in the biological condensation to give tartronate semialdehyde phosphate, a potent enolase inhibitor (Ki = 50–250 nM for the aldehyde species) [2]. No single-function analog can replicate this dual electrophilic/nucleophilic character.

chemical reactivity functional group topology building block

Metabolic Pathway Fidelity: 2-Hydroxy-3-oxopropanoate as a Diagnostic Substrate for Glyoxylate/Dicarboxylate Metabolism

Within the KEGG metabolic network, 2-hydroxy-3-oxopropanoate participates in exactly six defined reactions (R00013, R01394, R01745, R01747, R02754, R03127, R03277) spanning two pathway maps: ascorbate/aldarate metabolism (map00053) and glyoxylate/dicarboxylate metabolism (map00630) [1]. In contrast, the analog hydroxypyruvate maps to a distinct set of pathways (glycine/serine/threonine metabolism; map00260). Pyruvate participates in over 60 reactions across >20 pathway maps [2]. This quantitative difference in pathway specificity—six reactions for tartronate semialdehyde vs. >60 for pyruvate—demonstrates that 2-hydroxy-3-oxopropanoate is a highly selective metabolic probe, whereas pyruvate is a pleiotropic metabolite unsuitable for pathway-specific perturbation studies.

metabolic pathway specificity glyoxylate metabolism photorespiration

When to Procure 2-Hydroxy-3-oxopropanoate Over Analogs: Research and Industrial Scenarios Grounded in Evidence


Enzymatic Assay Development for Tartronate Semialdehyde Reductase (EC 1.1.1.60) Activity

Researchers optimizing TSR kinetic assays should procure 2-hydroxy-3-oxopropanoate rather than alternative substrates like malonic semialdehyde or D-glycerate. The Km range of 0.05–0.4 mM for tartronate semialdehyde and the enzyme's specific activity of 160 µmol/min/mg under optimal conditions [1] provide a validated reference for calibrating assay conditions. Using malonic semialdehyde (Km 0.2 mM) introduces systematic error in kinetic parameter estimation due to differing enzyme–substrate interaction modes.

Metabolic Flux Analysis of Glyoxylate/Dicarboxylate Pathway in Bacteria and Fungi

In studies of glycerol assimilation in Ustilago maydis and related systems, 2-hydroxy-3-oxopropanoate is the native intermediate that defines the rate-limiting step catalyzed by TSR . Supplementing the authentic compound—rather than pyruvate or glyoxylate—ensures physiologically relevant flux measurements. The pathway selectivity (6 reactions vs. >60 for pyruvate [1]) minimizes isotopic scrambling and off-target metabolic interference.

Chemical Biology Tool for Probing Enolase Inhibition via Phosphate Derivatization

The aldehyde/α-hydroxy/carboxylate triad of 2-hydroxy-3-oxopropanoate enables enzymatic phosphorylation to yield tartronate semialdehyde phosphate, a potent enolase inhibitor (Ki = 50–250 nM for the hydrated aldehyde species) . Pyruvate, hydroxypyruvate, and malonic semialdehyde lack the required functional groups to generate an equivalent inhibitory scaffold. Procurement of the parent compound is thus a prerequisite for synthesizing this class of mechanism-based inhibitors.

Synthetic Organic Chemistry: Orthogonal Derivatization at Aldehyde and α-Hydroxy Positions

For synthetic routes requiring sequential functionalization (e.g., reductive amination at the aldehyde followed by esterification at the alcohol), 2-hydroxy-3-oxopropanoate provides orthogonal handles that are absent in pyruvate (ketone only), glyoxylate (aldehyde only), or malonic semialdehyde (aldehyde only) . This structural advantage reduces the number of protection/deprotection steps in multi-step syntheses.

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